Cas no 226560-96-9 (3(2H)-Benzofuranone,2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-, (+)-)

3(2H)-Benzofuranone,2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-, (+)- structure
226560-96-9 structure
Product Name:3(2H)-Benzofuranone,2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-, (+)-
CAS No:226560-96-9
MF:C15H12O8
MW:320.250985145569
CID:238992
PubChem ID:485521
Update Time:2025-05-23

3(2H)-Benzofuranone,2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-, (+)- Chemical and Physical Properties

Names and Identifiers

    • 3(2H)-Benzofuranone,2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-, (+)-
    • Amaronol A
    • 2,4,6-Trihydroxy-2-(3,4,5-trihydroxybenzyl)-1-benzofuran-3(2H)-on e
    • [ "" ]
    • HY-N2864
    • (+)- 2,4,6-Trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-3(2H)-benzofuranone
    • AKOS032961621
    • InChI=1/C15H12O8/c16-7-3-8(17)12-11(4-7)23-15(22,14(12)21)5-6-1-9(18)13(20)10(19)2-6/h1-4,16-20,22H,5H
    • CHEMBL490150
    • LMPK12130074
    • SCHEMBL23933918
    • Amaronola A
    • CS-0023443
    • FS-9618
    • 2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]benzofuran-3-one
    • 2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-1-benzofuran-3-one
    • (+)-2,4,6-Trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-3(2H)-benzofuranone
    • 226560-96-9
    • CHEBI:187448
    • AMARANOL A
    • 3(2H)-Benzofuranone, 2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-
    • 2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-1-benzouran-3-one
    • DA-70750
    • Amarol A
    • Inchi: 1S/C15H12O8/c16-7-3-8(17)12-11(4-7)23-15(22,14(12)21)5-6-1-9(18)13(20)10(19)2-6/h1-4,16-20,22H,5H2
    • InChI Key: KZFYMOSMINTUQG-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C=C(C=2C(C1(CC1C=C(C(=C(C=1)O)O)O)O)=O)O)O

Computed Properties

  • Exact Mass: 320.05300
  • Monoisotopic Mass: 320.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 458
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 148A^2
  • XLogP3: 1.5

Experimental Properties

  • Color/Form: Brown powder
  • Density: 1.9±0.1 g/cm3
  • Boiling Point: 781.2±60.0 °C at 760 mmHg
  • Flash Point: 296.9±26.4 °C
  • PSA: 147.68000
  • LogP: 0.72100
  • Vapor Pressure: 0.0±2.8 mmHg at 25°C

3(2H)-Benzofuranone,2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-, (+)- Security Information

3(2H)-Benzofuranone,2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-, (+)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A74210-5mg
2,4,6-Trihydroxy-2-(3,4,5-trihydroxybenzyl)-1-benzofuran-3(2H)-on e
226560-96-9 ,HPLC≥98%
5mg
¥5600.0 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5441-5 mg
Amaronol A
226560-96-9
5mg
¥5365.00 2022-04-26
TargetMol Chemicals
TN5441-5 mg
Amaronol A
226560-96-9 98%
5mg
¥ 3,940 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5441-1 mL * 10 mM (in DMSO)
Amaronol A
226560-96-9
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5441-5mg
Amaronol A
226560-96-9
5mg
¥ 3940 2023-09-07
A2B Chem LLC
AF65806-5mg
Amaronol A
226560-96-9 ≥98%
5mg
$544.00 2024-04-20
A2B Chem LLC
AF65806-10mg
Amaronol A
226560-96-9 ≥98%
10mg
$977.00 2024-04-20
A2B Chem LLC
AF65806-20mg
Amaronol A
226560-96-9 ≥98%
20mg
$1777.00 2024-04-20
A2B Chem LLC
AF65806-50mg
Amaronol A
226560-96-9 ≥98%
50mg
$3544.00 2024-04-20
A2B Chem LLC
AF65806-100mg
Amaronol A
226560-96-9 ≥98%
100mg
$6444.00 2024-04-20

Additional information on 3(2H)-Benzofuranone,2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-, (+)-

3(2H)-Benzofuranone, 2,4,6-Trihydroxy-2-[(3,4,5-Trihydroxyphenyl)Methyl]-, (+)-: A Comprehensive Overview

The compound 3(2H)-benzofuranone, 2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-, (+)- (CAS No. 226560-96-9) is a highly bioactive natural product with significant potential in the fields of pharmacology and biotechnology. This compound belongs to the class of benzofuranones, which are known for their diverse biological activities. The structure of this compound is characterized by a benzofuranone ring system with multiple hydroxyl groups and a substituted phenyl group attached to the methyl position. These functional groups contribute to its unique chemical properties and biological functions.

Recent studies have highlighted the antioxidant properties of this compound, making it a promising candidate for applications in oxidative stress-related diseases. Researchers have demonstrated that the multiple hydroxyl groups in the molecule play a critical role in scavenging free radicals and reducing oxidative damage to cellular components. This property has led to increased interest in its potential use as a nutraceutical or functional food ingredient.

In addition to its antioxidant activity, 3(2H)-benzofuranone has shown significant anti-inflammatory effects in preclinical models. Studies have revealed that this compound inhibits key inflammatory pathways such as COX-2 and NF-kB. These findings suggest that it could be developed as a novel anti-inflammatory agent for conditions like arthritis and inflammatory bowel disease.

The synthesis and characterization of this compound have also been the focus of recent research efforts. Scientists have developed efficient methods for the total synthesis of this molecule using green chemistry principles. These methods not only enhance the scalability of production but also reduce environmental impact compared to traditional synthetic approaches.

Moreover, the biological activity of this compound has been explored in various contexts. For instance, it has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity makes it a potential candidate for targeted cancer therapy.

Another area of interest is its role in neuroprotection. Preclinical studies have demonstrated that this compound can protect neurons from damage caused by oxidative stress and inflammation. This property opens up possibilities for its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) have been employed to confirm the structure and purity of this compound. These advancements ensure that researchers can accurately characterize and validate their findings.

In conclusion, 3(2H)-benzofuranone, with its unique chemical structure and diverse biological activities, represents a valuable asset in the realm of natural product research. Its potential applications span across medicine, nutrition, and biotechnology. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to make significant contributions to human health and well-being.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.